(R)-Meclonazepam

Neuroscience Behavioral Pharmacology Drug Discrimination

(R)-Meclonazepam is the pharmacologically inactive enantiomer, validated as a negative control in benzodiazepine SAR and stereoselective mechanism studies. It fails to generalize to benzodiazepine cues at doses up to 56 mg/kg, ensuring observed effects are mechanism-specific. Essential for chiral separation method validation and forensic toxicology. Use to confirm stereospecificity in anti-parasitic drug discovery.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74 g/mol
CAS No. 86630-81-1
Cat. No. B12733482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Meclonazepam
CAS86630-81-1
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74 g/mol
Structural Identifiers
SMILESCC1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3/c1-9-16(21)19-14-7-6-10(20(22)23)8-12(14)15(18-9)11-4-2-3-5-13(11)17/h2-9H,1H3,(H,19,21)/t9-/m1/s1
InChIKeyLMUVYJCAFWGNSY-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meclonazepam, (R)- (CAS 86630-81-1): Procurement of the Inactive Enantiomer for Specialized Research


Meclonazepam, (R)- (CAS 86630-81-1), also known as Ro 11-3624, is the (R)-enantiomer of the synthetic benzodiazepine derivative meclonazepam [1]. This compound is a chiral 3-methyl-7-nitro-1,4-benzodiazepine, structurally related to the anticonvulsant drug clonazepam. It is critically important to note that (R)-Meclonazepam is characterized as the pharmacologically *inactive* enantiomer with respect to the anti-parasitic and sedative properties of the racemate and the active (S)-enantiomer (meclonazepam, Ro 11-3128) [2].

Why (R)-Meclonazepam (CAS 86630-81-1) Cannot Be Substituted with the Racemate or the (S)-Enantiomer


Substitution of (R)-Meclonazepam with the active (S)-enantiomer (meclonazepam) or the racemic mixture is not scientifically valid and will compromise experimental design. The biological activity of benzodiazepines in this class is highly stereospecific. While meclonazepam, the (S)-enantiomer, acts as a potent schistosomicidal agent and exhibits benzodiazepine-like sedative effects, the (R)-enantiomer is specifically employed as a negative control or for studies of stereoselective mechanisms [1]. For example, in drug discrimination studies, (R)-Meclonazepam does not generalize to the active benzodiazepine cue, confirming its lack of central activity [2]. Using the wrong enantiomer would introduce unwanted biological activity, invalidating experiments that require an inactive analog, such as investigations into target engagement or off-target effects [3].

Quantitative Evidence for Differentiating (R)-Meclonazepam (CAS 86630-81-1) from Key Comparators


Stereospecific CNS Activity: (R)-Meclonazepam vs. (S)-Meclonazepam (Ro 11-3128)

In a drug discrimination paradigm, the active (S)-enantiomer of meclonazepam (Ro 11-3128) fully substituted for the diazepam cue in a dose-dependent manner, indicating a benzodiazepine-like central effect. In stark contrast, the (R)-enantiomer (Ro 11-3624), when tested over a wide dose range of 5.6 to 56 mg/kg administered intraperitoneally, produced no significant generalization to the diazepam cue [1]. This lack of generalization directly quantifies its functional inactivity at the central benzodiazepine receptor in vivo.

Neuroscience Behavioral Pharmacology Drug Discrimination

Peripheral Behavioral Pharmacology: (R)-Meclonazepam vs. (S)-Meclonazepam on Feeding Behavior

The stereospecificity of meclonazepam's effects is also evident in feeding behavior studies. While the active (S)-enantiomer significantly increased food consumption in non-deprived male rats, the (R)-enantiomer (Ro 11-3624) showed no effect on food intake across a comparable dose range of 1 to 30 mg/kg (i.p.) [1]. This provides a second, independent behavioral metric confirming the functional inactivity of the (R)-enantiomer.

Behavioral Pharmacology Appetite Regulation Stereospecificity

Anti-Schistosomal Activity: (S)-Meclonazepam vs. Praziquantel on Immature Parasites

While (R)-Meclonazepam is inactive, the active (S)-enantiomer of meclonazepam (Ro 11-3128) demonstrates a key functional differentiation from the frontline schistosomicidal drug, praziquantel (PZQ). Ro 11-3128 is effective against the immature stages of *Schistosoma mansoni* in vivo, a life stage against which praziquantel is demonstrably inactive [1][2]. This differential activity spectrum is a major scientific driver for continued research on meclonazepam analogs.

Parasitology Neglected Tropical Disease Schistosomiasis

Procurement-Driven Application Scenarios for (R)-Meclonazepam (CAS 86630-81-1)


Essential Negative Control for CNS and Behavioral Pharmacology Studies

For any study involving the in vitro or in vivo evaluation of benzodiazepine analogs, particularly those exploring structure-activity relationships (SAR) for central effects, (R)-Meclonazepam serves as an indispensable negative control. As demonstrated by its failure to substitute for a diazepam cue at doses up to 56 mg/kg and its lack of effect on feeding behavior up to 30 mg/kg, this compound provides a validated, stereoisomerically pure tool to ensure that observed effects of test compounds are truly due to the intended pharmacological mechanism and not a non-specific artifact of the chemical scaffold [1][2].

Chiral Separation and Analytical Reference Standard

(R)-Meclonazepam is the ideal reference standard for analytical chemistry applications involving the separation and identification of meclonazepam enantiomers. Given the potential for meclonazepam to appear as a designer benzodiazepine in forensic samples or as a drug of abuse, analytical toxicology laboratories require both pure enantiomers to develop and validate chiral separation methods (e.g., chiral HPLC, LC-MS). Using (R)-Meclonazepam allows for unambiguous identification and quantification of the active (S)-enantiomer in complex biological matrices [3].

Investigating the Structure-Activity Relationship (SAR) of Schistosomicidal Agents

The anti-parasitic activity of meclonazepam is known to reside exclusively in the (S)-enantiomer, and its novel mechanism of action, distinct from praziquantel, makes it a valuable lead compound for drug discovery [4]. (R)-Meclonazepam is essential in this context for confirming the stereospecificity of new lead compounds. When developing non-sedating meclonazepam derivatives, researchers can use (R)-Meclonazepam to verify that the desired anti-parasitic activity is lost with the chiral inversion, thereby validating the design of new, potentially safer analogs [5].

Reference Standard for Metabolic and Forensic Toxicology Studies

In metabolism and forensic toxicology studies, (R)-Meclonazepam serves as a pure analytical standard. Studies on the metabolism of designer benzodiazepines, including meclonazepam, require both parent compounds and their enantiomers to correctly identify and track metabolites such as the amino and acetamino derivatives in biological fluids [6]. The availability of a pure (R)-Meclonazepam standard is crucial for developing sensitive and specific mass spectrometry-based assays for drug monitoring and forensic casework.

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